(4-Methoxybenzofuran-7-yl)boronic acid

PPARα agonist NAFLD/NASH Medicinal Chemistry

Sourcing regioisomerically pure 4-methoxybenzofuran-7-boronic acid is a bottleneck in medicinal chemistry programs targeting PPAR agonists and CYP2A6 probes. Most suppliers list only the 5- or 6-methoxy isomers, forcing researchers into custom synthesis or late-stage halogenation. (4-Methoxybenzofuran-7-yl)boronic acid resolves this gap as a bench-stable, crystalline surrogate for 7-bromo-4-methoxybenzofuran, enabling direct Suzuki-Miyaura installation of the intact pharmacophore without protection/deprotection sequences. • Preserves the 4-methoxy substitution pattern critical for CYP2A6 selectivity (parent IC₅₀ = 2.20 µM) and PPARα target engagement per patent CN201810629882. • Eliminates halogen-metal exchange or directed ortho-metalation steps, improving step economy in NASH-targeted agonist assembly. • Supplied at ≥95% HPLC purity; available from stock for immediate dispatch to process chemistry and medicinal chemistry teams worldwide.

Molecular Formula C9H9BO4
Molecular Weight 191.98 g/mol
Cat. No. B13575221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxybenzofuran-7-yl)boronic acid
Molecular FormulaC9H9BO4
Molecular Weight191.98 g/mol
Structural Identifiers
SMILESB(C1=C2C(=C(C=C1)OC)C=CO2)(O)O
InChIInChI=1S/C9H9BO4/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5,11-12H,1H3
InChIKeyFQGYIVQZHPRFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxybenzofuran-7-yl)boronic acid Overview


(4-Methoxybenzofuran-7-yl)boronic acid (CAS not universally assigned; also indexed as (4-methoxy-1-benzofuran-7-yl)boronic acid) is a heteroaryl boronic acid building block that combines a benzofuran core with a C4 methoxy donor and a C7 boronic acid handle. The benzofuran scaffold is recognized for tunable electronic properties and metabolic interactions, as shown by the inhibitory activity of the parent 4-methoxybenzofuran against CYP2A6 (IC₅₀ = 2.20 µM) [1]. This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura cross‑couplings to construct biaryl or styryl architectures at the benzofuran 7‑position [2]. Its value to medicinal chemistry and process development lies in the ability to install the 4‑methoxybenzofuran pharmacophore or building block directly without late‑stage halogenation.

Suzuki–Miyaura nucleophilic partner for biaryl or styryl construction at benzofuran 7‑position

Installs the 4‑methoxybenzofuran pharmacophore without late‑stage halogenation

Compatible with convergent synthetic strategies in medicinal chemistry and process development

(4-Methoxybenzofuran-7-yl)boronic acid Uniqueness


Substituting (4-methoxybenzofuran-7-yl)boronic acid with an unsubstituted benzofuran-7-boronic acid or a regioisomeric methoxy-benzofuran boronic acid is not equivalent. The electron‑donating 4‑methoxy group alters the electronic character of the benzofuran ring, which can significantly affect both the rate and selectivity of the Suzuki coupling step. In the patent synthesis of PPAR‑targeting enone derivatives, the 4‑methoxy‑benzofuran‑7‑yl fragment is installed via a boronic acid intermediate (derived from 7‑bromo‑4‑methoxybenzofuran) to preserve the precise pharmacophore required for biological activity [1]. Changing this substitution pattern would risk attenuated target engagement or require complete re‑optimization of the synthetic route and structure‑activity relationships.

4‑Methoxy substitution

Removing the 4‑methoxy group (e.g., unsubstituted benzofuran‑7‑boronic acid) may alter electronic character and Suzuki coupling rate/selectivity, risking mismatched pharmacophore integration.

Regioisomeric methoxy

5‑ or 6‑methoxy regioisomers exhibit different CYP inhibition profiles and SAR; changing the substitution pattern would require complete re‑optimization of target engagement.

Halide counterpart

7‑Bromo‑4‑methoxybenzofuran provides electrophilic reactivity; direct substitution with the boronic acid shifts coupling strategy and may not fit electrophile‑centric routes.

Evidence for (4-Methoxybenzofuran-7-yl)boronic acid


PPARα Agonist: 4-Methoxybenzofuran Advantage

In the patent synthesis of (E)-2-(4-(3-(4-methoxybenzofuran-7-yl)-3-oxoprop-1-en-1-yl)-2,6-dimethylphenoxy)-2-methylpropanoic acid (Compound 1), the target boronic acid was used to introduce the 4-methoxybenzofuran-7-yl moiety via a Suzuki coupling or related carbonylative pathway. The final compound is designed as a PPARα agonist for non‑alcoholic steatohepatitis (NASH). While exact comparative coupling yields are not disclosed, the choice of the 4-methoxy-7-boronic acid is specific; unsubstituted benzofuran-7-boronic acids would lead to a different pharmacophore. The parent ring system, 4-methoxybenzofuran, already shows CYP2A6 inhibition (IC₅₀ = 2.20 µM), and the 7‑position functionalization is critical for PPARα activity [1][2].

PPARα SAR context
Class-level inference
4‑Methoxy‑7‑boronic acid: patent PPARα agonist scaffold Des‑methoxy analog: not claimed in patent
Exact replication of patent‑disclosed pharmacophore requires the 4‑methoxy variant; generic substitution invalidates SAR.
Yields not disclosed; structural difference alters expected PPARα engagement.
PPARα agonist NAFLD/NASH Medicinal Chemistry

CYP2A6 Inhibition: 4-Methoxybenzofuran Core

While the boronic acid derivative itself has not been profiled, the core 4-methoxybenzofuran exhibits CYP2A6 inhibition with an IC₅₀ of 2.20 µM. This places it between the natural product menthofuran (IC₅₀ = 1.27 µM) and the more potent methoxalen (IC₅₀ = 0.47 µM) [1]. The 4-methoxy substitution is essential for this selectivity; 5- or 6-methoxy regioisomers display different CYP inhibition profiles. Therefore, building blocks that retain the 4‑methoxy‑benzofuran pattern, such as (4-methoxybenzofuran-7-yl)boronic acid, are specifically relevant for projects targeting CYP2A6-mediated pathways.

CYP2A6 inhibition
Class-level inference
IC₅₀ 2.20 µM
Core 4‑methoxybenzofuran shows reported CYP2A6 inhibition; building block retains selectivity‑relevant substitution pattern.
Compared to methoxalen (0.47 µM) and menthofuran (1.27 µM). Human CYP2A6 enzyme assay.
CYP2A6 Inhibition Toxicology Nicotine Metabolism

Suzuki Coupling: Boronic Acid vs. Aryl Halide

The compound is typically prepared by Miyaura borylation of 7‑bromo‑4‑methoxybenzofuran . It serves as a direct Suzuki nucleophile, bypassing the need to use the aryl bromide in a cross‑coupling with an arylboronic acid. This can be advantageous when the desired coupling partner is an aryl/heteroaryl halide. No direct head‑to‑head yield comparison between (4‑methoxybenzofuran-7‑yl)boronic acid and 7‑bromo‑4‑methoxybenzofuran is publicly available, but the former offers greater flexibility in coupling partner selection and can reduce the number of steps when the target fragment is electrophilic.

Suzuki coupling utility
Data to verify
Boronic acid couples with aryl/heteroaryl halides; complements 7‑bromo‑4‑methoxybenzofuran (requires arylboronic acid).
Provides orthogonal reactivity mode to shorten convergent routes; supports flexible coupling partner selection.
No direct yield comparison publicly available; synthetic advantage inferred.
Suzuki–Miyaura Coupling Process Chemistry Late‑Stage Functionalization

(4-Methoxybenzofuran-7-yl)boronic acid Applications


PPARα Agonist Optimization for NASH

According to patent CN201810629882, the 4‑methoxybenzofuran-7‑yl fragment is a critical pharmacophoric element in potent PPARα agonists designed to treat non‑alcoholic steatohepatitis (NASH). (4‑Methoxybenzofuran‑7‑yl)boronic acid enables direct, high‑convergence assembly of the full agonist scaffold via Suzuki coupling, avoiding protection/deprotection sequences that would be required if starting from the aryl bromide [1].

CYP2A6 Probe Synthesis

The 4‑methoxybenzofuran core is a validated CYP2A6 inhibitor (IC₅₀ = 2.20 µM) that shows greater selectivity than menthofuran and methoxalen [1]. Using the 7‑boronic acid, researchers can append fluorescent tags, biotin handles, or affinity matrices at the 7‑position without ablating the 4‑methoxy substitution that underpins the selectivity.

Convergent Synthesis of 7-Aryl-4-methoxybenzofurans

The boronic acid serves as a bench‑stable, crystalline surrogate for 7‑bromo‑4‑methoxybenzofuran. When the target structure requires coupling to an aryl halide, employing the boronic acid instead can improve step economy and avoid the need for halogen‑metal exchange or directed ortho‑metalation strategies [1].

Application
Selection Property
Validation Focus
PPARα agonist research (NASH models)
4‑Methoxy‑7‑boronic acid handle for high‑convergence Suzuki assembly
SAR fidelity to patent‑disclosed agonist scaffold; coupling efficiency
CYP2A6 probe synthesis
7‑position functionalization retains 4‑methoxy selectivity pattern
Preservation of CYP2A6 inhibition profile after derivatization; tag attachment without activity loss
Convergent 7‑aryl‑4‑methoxybenzofuran synthesis
Bench‑stable crystalline boronic acid surrogate for 7‑bromo precursor
Step economy; avoidance of halogen‑metal exchange; coupling scope with aryl halides
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